molecular formula C26H27N3O4S B2395272 N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-14-1

N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2395272
CAS RN: 898448-14-1
M. Wt: 477.58
InChI Key: LGVFWQPEVGJBAF-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Potential Anticancer Agents

Research has identified novel compounds with structures incorporating elements similar to "N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" that exhibit promising anticancer activities. For instance, a study on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These compounds have shown potent inhibitory activities, comparable to or exceeding that of 5-fluorouracil, a widely used chemotherapy drug. The action of these compounds includes inducing apoptosis in cancer cells, indicating their potential as anticancer agents (Fang et al., 2016).

Synthesis Methodologies

In the realm of chemical synthesis, compounds structurally related to "N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" have been the focus of studies exploring efficient synthesis methods. One approach detailed the autoxidative generation of 1,2,3,4-tetrahydroisoquinolin-1-one and tetrahydro-β-carbolin-1-one, highlighting the versatility of these methods in producing complex heterocyclic compounds. This research contributes to the broader understanding of chemical reactions that can be applied to synthesize a wide range of biologically active compounds (Bois-choussy et al., 2001).

Biological Interactions and Applications

Further studies have explored the interactions of similar compounds with biological systems, shedding light on their potential therapeutic applications. For instance, research into the blockade of orexin receptors with compounds structurally similar to "N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" has provided insights into the modulation of sleep-wake cycles, offering a basis for developing novel sleep aids. These findings underscore the therapeutic potential of such compounds in addressing sleep disorders (Dugovic et al., 2009).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-6-12-23(13-7-17)34(32,33)29-14-4-5-20-9-11-22(16-24(20)29)28-26(31)25(30)27-21-10-8-18(2)19(3)15-21/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFWQPEVGJBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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